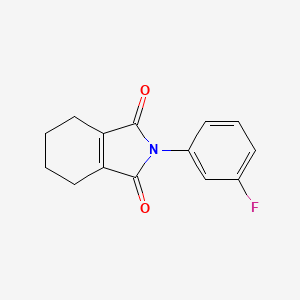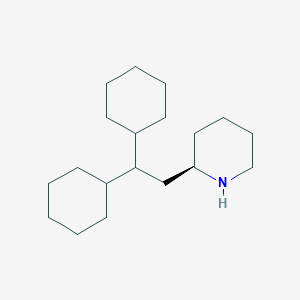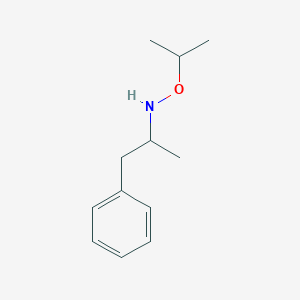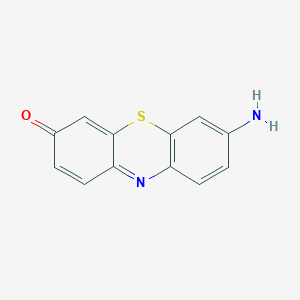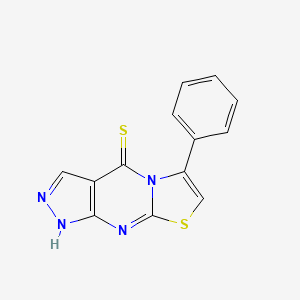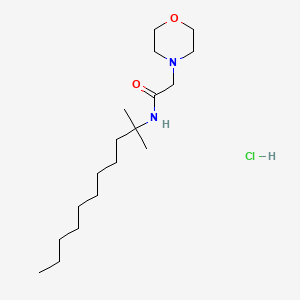
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an indolium core and a tetrachlorozincate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate typically involves multiple steps. The initial step often includes the preparation of the indolium core, followed by the introduction of the ethoxyethyl and ethylamino groups. The final step involves the formation of the tetrachlorozincate anion through a reaction with zinc chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction conditions and the final product’s properties.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives.
Scientific Research Applications
Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism by which Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another complex organic compound with similar applications in industry and research.
Bis(2-ethoxyethyl) phthalate: Known for its use as a plasticizer and in various industrial applications.
Uniqueness
What sets Bis(2-(2-(4-((2-ethoxyethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium) tetrachlorozincate apart is its unique combination of functional groups and its potential applications in both biological and industrial fields. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
85455-55-6 |
|---|---|
Molecular Formula |
C52H70Cl4N4O2Zn |
Molecular Weight |
990.3 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C26H35N2O.4ClH.Zn/c2*1-7-28(17-18-29-8-2)22-15-13-21(20(3)19-22)14-16-25-26(4,5)23-11-9-10-12-24(23)27(25)6;;;;;/h2*9-16,19H,7-8,17-18H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
PNKCALRXYHCYSH-UHFFFAOYSA-J |
Isomeric SMILES |
CCN(C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C)CCOCC.CCN(C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C)CCOCC.Cl[Zn-2](Cl)(Cl)Cl |
Canonical SMILES |
CCN(CCOCC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.CCN(CCOCC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


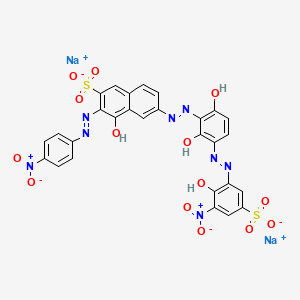
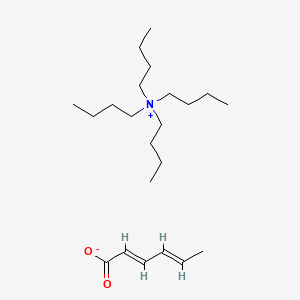
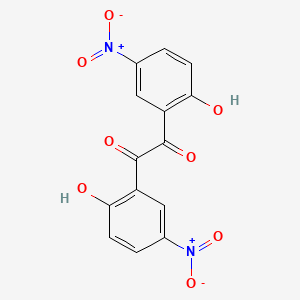
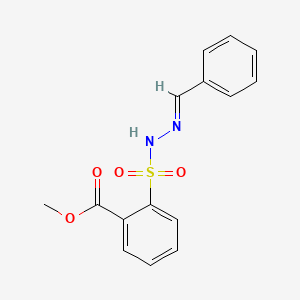
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
